

# Application Notes: Generation of a Galanin Knockout Swine Model for Biomedical Research

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## Compound of Interest

Compound Name: Galanin (swine)

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## Introduction

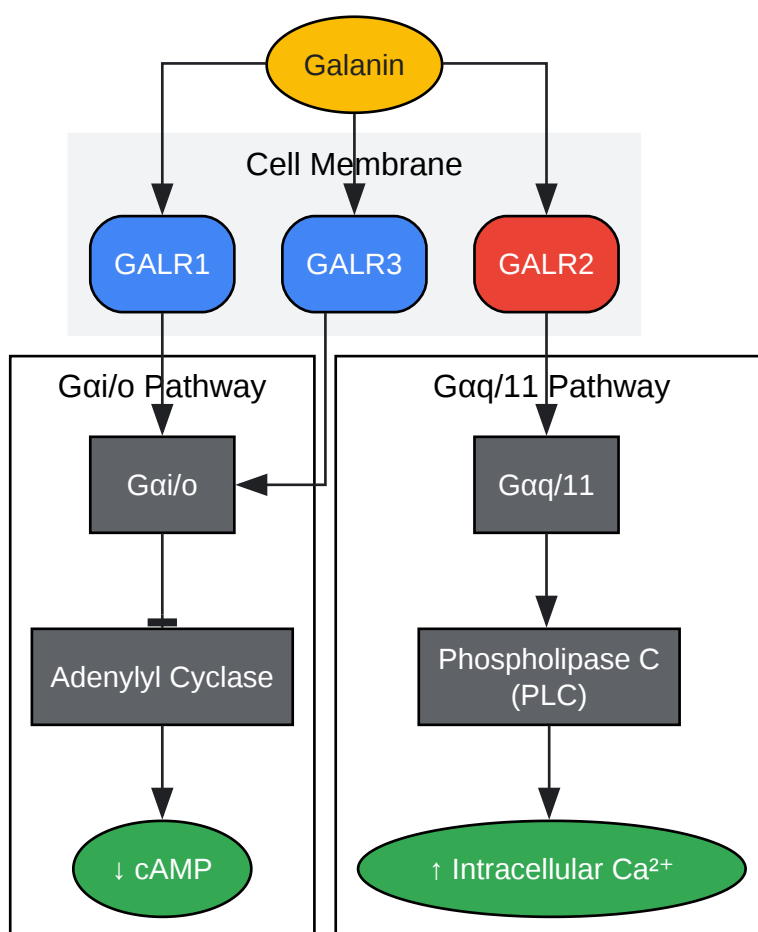
Galanin is a widely expressed neuropeptide involved in a multitude of biological functions, including pain perception, regulation of mood, feeding behavior, and neuroprotection.<sup>[1]</sup> It exerts its effects by signaling through three G protein-coupled receptors: GALR1, GALR2, and GALR3.<sup>[1][2]</sup> Due to the anatomical and physiological similarities between swine and humans, a galanin knockout (KO) swine model represents an invaluable tool for translational research.<sup>[3][4]</sup> Such a model can elucidate the role of galanin in complex diseases and serve as a large animal platform for preclinical testing of novel therapeutics targeting the galaninergic system.

This document provides a detailed protocol for creating a galanin knockout swine model using CRISPR-Cas9 technology in combination with Somatic Cell Nuclear Transfer (SCNT). The methodology is broken down into four main stages:

- CRISPR-Cas9 Mediated Gene Editing: Targeted disruption of the GAL gene in porcine somatic cells.
- Somatic Cell Nuclear Transfer (SCNT): Creation of cloned embryos using the genetically modified somatic cells.
- Embryo Transfer: Transfer of cloned embryos into surrogate sows to produce live offspring.
- Genotyping and Validation: Confirmation of the gene knockout in the resulting piglets.

## Galanin Signaling Pathways

Galanin's diverse functions are mediated by three distinct receptor subtypes with different signaling cascades. GALR1 and GALR3 typically couple to G*α*i/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2][5] In contrast, GALR2 couples to G*α*q/11 proteins, activating phospholipase C (PLC), which leads to an increase in intracellular calcium.[5][6]



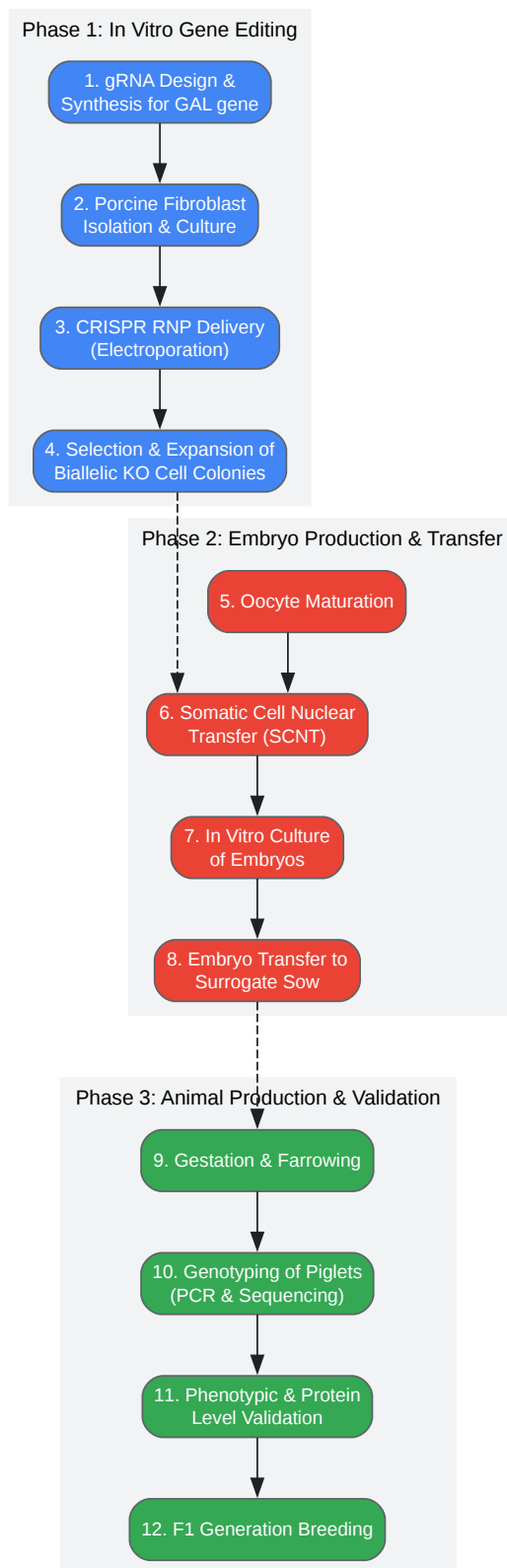
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**Caption:** Galanin receptor signaling pathways.

## Experimental Workflow Overview

The generation of a galanin knockout swine model is a multi-step process that begins with gene editing in vitro and culminates in the birth of founder animals. The workflow ensures that

only correctly edited cells are used for embryo production, maximizing efficiency and avoiding mosaicism.[7]



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**Caption:** Overall workflow for generating GAL KO swine.

## Quantitative Data and Expected Efficiencies

The following tables summarize representative quantitative data from literature for key steps in the production of genetically modified swine. These values serve as a benchmark for expected outcomes.

Table 1: CRISPR-Cas9 Gene Editing Efficiency in Porcine Fibroblasts

Parameter	Reported Efficiency (%)	Reference(s)
<b>Total Modification (Indels)</b>	<b>45 - 70%</b>	<a href="#">[8]</a>
Biallelic Modification	15 - 35%	<a href="#">[9]</a> <a href="#">[10]</a>

| Off-target Mutations | < 4% (locus dependent) |[\[8\]](#) |

Table 2: SCNT and Embryo Development Efficiency

Parameter	Reported Efficiency (%)	Reference(s)
<b>Fusion Rate (Cell to Oocyte)</b>	<b>50 - 80%</b>	<a href="#">[11]</a>
Cleavage Rate (2-4 cell stage)	75 - 90%	<a href="#">[12]</a>
Blastocyst Formation Rate	20 - 55%	<a href="#">[12]</a>
Pregnancy Rate (Post-Transfer)	70 - 85% (Surgical)	<a href="#">[13]</a>

| Live Birth Rate (per surrogate) | 1-5 piglets (highly variable) |[\[7\]](#) |

## Detailed Experimental Protocols

## Protocol 1: CRISPR-Cas9 Mediated Knockout of GAL in Porcine Fibroblasts

This protocol describes the disruption of the porcine GAL gene using electroporation of CRISPR-Cas9 ribonucleoprotein (RNP) complexes.[\[14\]](#)[\[15\]](#)

### 1.1. Guide RNA (gRNA) Design and Synthesis

- Obtain the porcine GAL gene sequence from the NCBI database.
- Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify 2-3 potential gRNA target sites within an early exon to ensure a frameshift mutation leading to a functional knockout.
- Select gRNAs with high on-target scores and low predicted off-target effects.
- Synthesize the selected single-guide RNAs (sgRNAs) using a commercial service or an in vitro transcription kit.

### 1.2. Porcine Fibroblast Culture

- Isolate primary fibroblasts from ear tissue of a healthy donor pig.
- Culture cells in DMEM supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% non-essential amino acids at 38.5°C in 5% CO<sub>2</sub>.
- Passage cells upon reaching 80-90% confluency. Use cells at a low passage number (P2-P5) for transfection.

### 1.3. RNP Complex Formation and Electroporation

- Form the RNP complex by mixing synthetic sgRNA and Cas9 nuclease protein at a 2:1 molar ratio.[\[15\]](#)
- Incubate the mixture at room temperature for 20 minutes to allow complex formation.[\[15\]](#)
- Harvest fibroblasts at 70-85% confluency using trypsin.
- Resuspend  $1 \times 10^6$  cells in a compatible electroporation buffer.

- Add the RNP complex to the cell suspension and transfer to an electroporation cuvette.
- Deliver the pulse using a nucleofector device with a pre-optimized program for porcine fibroblasts.
- Immediately transfer the cells to a pre-warmed culture plate with fresh media.

#### 1.4. Screening and Selection of KO Clones

- After 48-72 hours, harvest a portion of the cells to assess editing efficiency using a T7 Endonuclease I (T7E1) assay or Sanger sequencing with TIDE analysis.
- Plate the remaining cells at a very low density to allow for the growth of single-cell-derived colonies.
- Isolate individual colonies using cloning cylinders or manual picking.
- Expand each colony and perform genomic DNA extraction.
- Genotype each clone by PCR amplification of the target locus followed by Sanger sequencing to identify clones with biallelic frameshift mutations.
- Cryopreserve confirmed biallelic KO cell lines for use in SCNT.

## Protocol 2: Somatic Cell Nuclear Transfer (SCNT)

This protocol outlines the procedure for creating cloned embryos from the GAL KO fibroblasts. [\[12\]](#)[\[16\]](#)[\[17\]](#)

#### 2.1. In Vitro Maturation (IVM) of Oocytes

- Collect cumulus-oocyte complexes (COCs) from abattoir-derived ovaries.
- Mature the COCs for 42-44 hours in a suitable IVM medium (e.g., a modified TCM-199) supplemented with gonadotropins and growth factors.

#### 2.2. Enucleation

- Remove cumulus cells from mature oocytes by vortexing in hyaluronidase.

- Stain the oocytes with Hoechst 33342 to visualize the metaphase plate (MII).
- Under a micromanipulator, hold the oocyte with a holding pipette and use an enucleation pipette to aspirate the MII plate and the first polar body.

### 2.3. Reconstruction and Fusion

- Select a single, healthy GAL KO fibroblast cell.
- Inject the donor cell into the perivitelline space of the enucleated oocyte.
- Place the reconstructed couplet in a fusion chamber with a low-calcium fusion medium.[\[12\]](#)
- Apply two DC pulses to induce fusion of the cell membranes.

### 2.4. Activation and Embryo Culture

- Incubate the fused couplets for 1-2 hours.
- Chemically activate the reconstructed embryos with a combination of ionomycin and 6-dimethylaminopurine (6-DMAP) or other agents to initiate embryonic development.
- Culture the embryos in a porcine zygote medium (e.g., PZM-3) for 5-6 days until they reach the blastocyst stage.[\[18\]](#)

## Protocol 3: Embryo Transfer

This protocol describes the surgical transfer of SCNT-derived blastocysts into a surrogate sow.

### 3.1. Recipient Synchronization

- Synchronize the estrous cycle of recipient gilts using hormonal treatments (e.g., altrenogest followed by PMSG/hCG) to ensure they are at the correct stage of their cycle (Day 5-6 post-estrus) to receive the blastocysts.[\[19\]](#)

### 3.2. Surgical Embryo Transfer

- Anesthetize the recipient gilt under general anesthesia.

- Perform a mid-ventral laparotomy to expose the reproductive tract.[\[20\]](#)
- Load 20-30 high-quality blastocysts into a specialized transfer catheter.
- Gently puncture the uterine horn with a blunt needle and thread the catheter into the uterine lumen.
- Slowly deposit the embryos into the uterus.[\[20\]](#)
- Close the incision in layers.
- Monitor the surrogate for pregnancy via ultrasound at ~25-30 days post-transfer.

## Protocol 4: Genotyping and Validation of Knockout Piglets

This protocol confirms the genetic and functional knockout of the GAL gene in newborn piglets.

### 4.1. Sample Collection and DNA Extraction

- Collect an ear notch tissue sample from each piglet at birth.
- Extract genomic DNA using a standard DNA extraction kit.

### 4.2. PCR and Sequencing

- Design PCR primers that flank the gRNA target site in the GAL gene.
- Perform PCR using the extracted genomic DNA as a template.
- Run the PCR product on an agarose gel to confirm amplification.
- Purify the PCR product and send for Sanger sequencing.
- Analyze the sequencing chromatograms to confirm the presence of insertions or deletions (indels) at the target site. Compare the sequences to the wild-type sequence to confirm biallelic modification.



#### 4.3. Protein-Level Validation (Western Blot)

- Collect tissue samples from relevant regions (e.g., hypothalamus, spinal cord) from a subset of KO and wild-type control animals.
- Perform protein extraction and quantify the total protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for galanin.
- Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
- Confirm the absence of the galanin protein band in the KO samples compared to the wild-type controls. A loading control (e.g., beta-actin) should be used to ensure equal protein loading.

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